molecular formula C7H11N3O2 B2965392 Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate CAS No. 1427501-47-0

Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B2965392
CAS No.: 1427501-47-0
M. Wt: 169.184
InChI Key: UZSQRRRCDRXNJT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 2-position of the imidazole ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of ethyl cyanoacetate with guanidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

  • Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between ethyl cyanoacetate and guanidine, resulting in higher yields and shorter reaction times.

  • Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding imidazole-2-carboxylic acid.

  • Reduction: Reduction reactions can convert the imidazole ring to a more reduced form, such as imidazole-2-carboxylate.

  • Substitution: The amino group can be substituted with various alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Imidazole-2-carboxylic acid

  • Reduction: Imidazole-2-carboxylate

  • Substitution: Various alkyl or aryl-substituted imidazoles

Mechanism of Action

Target of Action

Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is an intermediate used to synthesize tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and programmed cell death, making it a significant target for cancer therapies .

Mode of Action

It is known that the compound interacts with its target, parp-1, inhibiting its function . This inhibition disrupts the DNA repair process, leading to cell death, particularly in cancer cells that rely heavily on PARP-1 for survival .

Biochemical Pathways

The inhibition of PARP-1 by this compound affects several biochemical pathways. Most notably, it disrupts the base excision repair (BER) pathway, which is responsible for repairing small base lesions in the DNA . The disruption of this pathway leads to the accumulation of DNA damage, triggering apoptosis, or programmed cell death .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The primary result of this compound’s action is the induction of cell death in cells that rely on PARP-1 for survival . This makes it a potential therapeutic agent for treating cancers that exhibit high levels of PARP-1 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound, altering its action .

Scientific Research Applications

Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is used in the development of new drugs, particularly those targeting infectious diseases and cancer.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: This compound is structurally similar but differs in the position of the amino group.

  • Ethyl 1-methyl-1H-imidazole-2-carboxylate: Lacks the amino group present in Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate.

  • Ethyl 5-amino-1H-imidazole-2-carboxylate: Does not have the methyl group at the 1-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable candidate for drug development.

Properties

IUPAC Name

ethyl 5-amino-1-methylimidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSQRRRCDRXNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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